

# Chlorodifluoroacetic acid chemical structure and bonding

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An In-depth Technical Guide on the Chemical Structure and Bonding of **Chlorodifluoroacetic Acid**

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the chemical structure and bonding of **chlorodifluoroacetic acid** (CDFA), a halogenated carboxylic acid. The information compiled herein is intended to serve as a core technical resource, presenting available data on its molecular architecture and the experimental methodologies used for its characterization.

## Molecular Identity and Physicochemical Properties

**Chlorodifluoroacetic acid**, with the chemical formula  $C_2HClF_2O_2$ , is a derivative of acetic acid where the alpha-carbon is substituted with one chlorine and two fluorine atoms.<sup>[1][2]</sup> This high degree of halogenation significantly influences its chemical properties, such as acidity and reactivity. It is classified as an alpha-halocarboxylic acid.<sup>[3]</sup> The compound is typically a liquid or low-melting solid at room temperature.<sup>[4][5]</sup>

Data Presentation: Physicochemical Properties

The fundamental physicochemical properties of **chlorodifluoroacetic acid** are summarized in the table below for quick reference.

Property	Value	Source(s)
IUPAC Name	2-chloro-2,2-difluoroacetic acid	<a href="#">[1]</a>
CAS Number	76-04-0	<a href="#">[2]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>2</sub> ClF <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[5]</a>
Molecular Weight	130.48 g/mol	<a href="#">[4]</a> <a href="#">[5]</a>
SMILES	O=C(O)C(F)(F)Cl	<a href="#">[1]</a> <a href="#">[4]</a>
Melting Point	20-23 °C	<a href="#">[4]</a> <a href="#">[5]</a>
Boiling Point	122 °C	<a href="#">[4]</a> <a href="#">[5]</a>
Density	1.54 g/mL at 25 °C	<a href="#">[4]</a> <a href="#">[5]</a>
pKa	0.46 (at 25 °C)	<a href="#">[5]</a>

## Chemical Structure and Bonding

The molecular structure of **chlorodifluoroacetic acid** consists of a central tetrahedral carbon (C2) bonded to a chlorine atom, two fluorine atoms, and a carboxylic acid group. The connectivity is confirmed by its IUPAC name and various chemical identifiers.[\[1\]](#)

Figure 1: 2D molecular structure of **Chlorodifluoroacetic Acid**.

## Quantitative Bonding Data

Precise, experimentally determined bond lengths and angles from a single-crystal X-ray diffraction study of **chlorodifluoroacetic acid** are not available in the public domain. However, a reliable estimation can be made using average bond lengths derived from a vast number of experimentally determined structures.

### Data Presentation: Representative Bond Lengths and Angles

The following table summarizes these expected values. The geometry around the C2 carbon is expected to be a distorted tetrahedron, while the carboxylic acid group is planar.

Bond	Representative Length (Å)	Angle	Representative Angle (°)
C-C	1.54	O=C-O	~120
C=O	1.20	O=C-C	~120
C-O	1.34	O-C-C	~120
O-H	0.96	F-C-F	~109.5
C-F	1.35	F-C-Cl	~109.5
C-Cl	1.77	F-C-C	~109.5
Cl-C-C	~109.5		

Note: These values are standard, averaged bond lengths and angles and are not from a direct experimental measurement of **chlorodifluoroacetic acid**.

## Spectroscopic Characterization

The structure of **chlorodifluoroacetic acid** can be confirmed using various spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: Expected Spectroscopic Features

Technique	Feature	Expected Region/Shift	Interpretation
IR Spectroscopy	O-H stretch	2500-3300 cm <sup>-1</sup> (broad)	Carboxylic acid hydroxyl group, hydrogen-bonded.[6] [7]
	C=O stretch	1710-1760 cm <sup>-1</sup> (strong)	Carboxylic acid carbonyl group.[6][7]
	C-O stretch	1210-1320 cm <sup>-1</sup> (strong)	Carboxylic acid C-O single bond.[6]
	C-F stretch	1000-1400 cm <sup>-1</sup> (strong)	Carbon-fluorine bonds.[8]
	C-Cl stretch	600-840 cm <sup>-1</sup> (strong)	Carbon-chlorine bond. [9]
<sup>1</sup> H NMR	-COOH	10-13 ppm (singlet, broad)	Acidic proton of the carboxylic acid.[7][10]
<sup>13</sup> C NMR	-COOH	165-185 ppm	Carbonyl carbon of the carboxylic acid.[7]
-CF <sub>2</sub> Cl	115-135 ppm (approx.)	Highly deshielded alpha-carbon due to electronegative halogens.	

## Experimental Protocols

The structural elucidation of a small molecule like **chlorodifluoroacetic acid** follows a standardized workflow involving synthesis, purification, and characterization by spectroscopic and crystallographic methods.

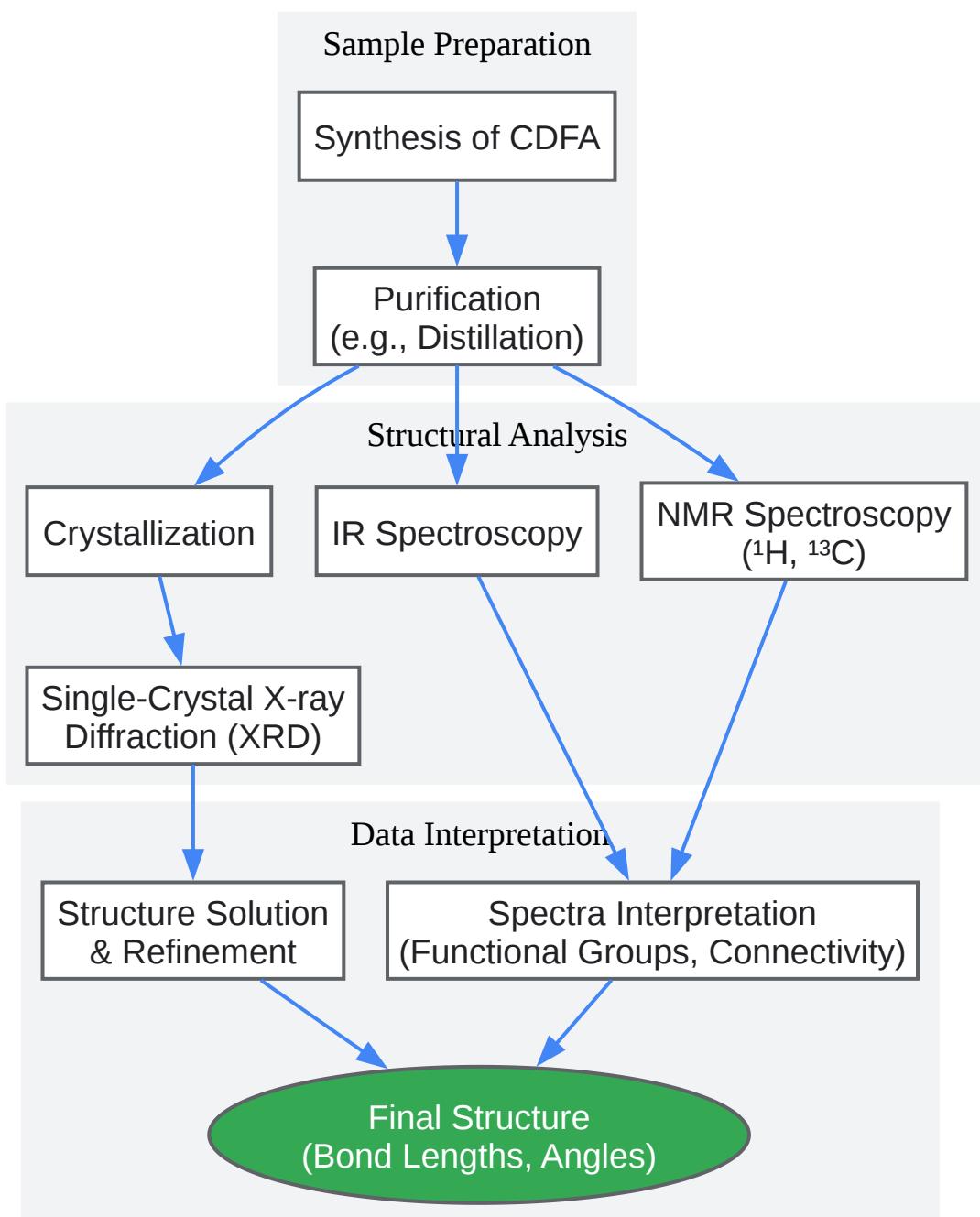
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Figure 2: Workflow for the structural elucidation of a small molecule.

## Protocol for Single-Crystal X-ray Diffraction

X-ray crystallography provides the most definitive structural data, including precise bond lengths and angles, by determining the arrangement of atoms within a crystal.[11]

- Crystallization:
  - Dissolve a high-purity sample of **chlorodifluoroacetic acid** in a suitable solvent (e.g., a non-polar organic solvent like hexane, in which it is sparingly soluble).
  - Employ a slow evaporation technique. Loosely cover the container and leave it in a vibration-free environment for several days to weeks, allowing the solvent to evaporate slowly.
  - Alternatively, vapor diffusion or slow cooling methods can be used. The goal is to achieve a limited state of supersaturation to promote the growth of a single, well-ordered crystal larger than 0.1 mm in all dimensions.[11][12]
- Crystal Mounting and Data Collection:
  - Select a suitable single crystal with no visible cracks or imperfections under a microscope.
  - Mount the crystal on a goniometer head.
  - Place the mounted crystal in a single-crystal X-ray diffractometer.
  - Cool the crystal under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage.
  - Expose the crystal to a monochromatic X-ray beam.
  - Rotate the crystal in the beam and collect the diffraction data (the intensities and positions of the diffracted X-ray spots) using an area detector like a CCD. A complete dataset requires collecting tens of thousands of reflections over a full rotation.[11]
- Structure Solution and Refinement:
  - Process the raw diffraction data to correct for experimental factors and obtain a list of reflection intensities.
  - Solve the "phase problem" using direct methods or other computational techniques to generate an initial electron density map.

- Build an initial atomic model into the electron density map.
- Refine the model computationally, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.
- The final refined structure yields precise atomic coordinates, from which bond lengths, bond angles, and other geometric parameters are calculated.

## Protocol for NMR Spectroscopy

NMR spectroscopy is used to determine the carbon-hydrogen framework of a molecule.

- Sample Preparation:

- Dissolve 5-10 mg of **chlorodifluoroacetic acid** in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $(\text{CD}_3)_2\text{CO}$ ) in a standard 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.

- Data Acquisition:

- Place the NMR tube in the spectrometer.
- Acquire the  $^1\text{H}$  NMR spectrum. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift (10-13 ppm).[\[7\]](#)
- Acquire the proton-decoupled  $^{13}\text{C}$  NMR spectrum. Two signals are expected: one for the carbonyl carbon (165-185 ppm) and one for the alpha-carbon ( $-\text{CF}_2\text{Cl}$ ).[\[7\]](#)

- Data Analysis:

- Process the spectra (Fourier transform, phase correction, and baseline correction).
- Reference the chemical shifts to the internal standard (TMS at 0 ppm) or the residual solvent signal.

- Correlate the observed chemical shifts with the expected values for the proposed structure.

## Protocol for Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

- Sample Preparation:

- Since the compound is a low-melting solid/liquid, a neat sample can be prepared. Place a small drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
- Alternatively, dissolve the sample in a suitable solvent (e.g.,  $\text{CCl}_4$ ) that has minimal interfering absorptions and place it in a solution cell.

- Data Acquisition:

- Place the sample in the IR spectrometer.
- Record the spectrum, typically in the range of 4000 to  $400 \text{ cm}^{-1}$ .

- Data Analysis:

- Identify the characteristic absorption bands. Key peaks to identify for **chlorodifluoroacetic acid** include a very broad O-H stretch ( $2500\text{-}3300 \text{ cm}^{-1}$ ), a strong C=O stretch ( $1710\text{-}1760 \text{ cm}^{-1}$ ), and strong C-F and C-Cl stretches in the fingerprint region.[6][7]
- Compare the observed peaks with established correlation tables to confirm the presence of the carboxylic acid and haloalkane functional groups.

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